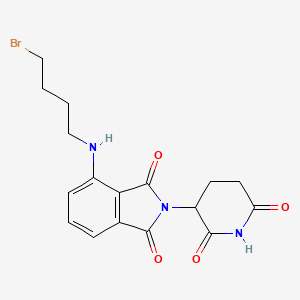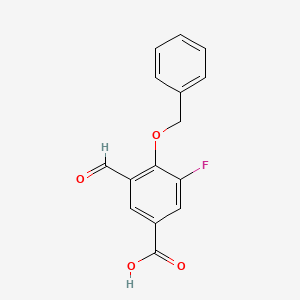
Palladium;1,10-phenanthroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate): is a coordination compound with the chemical formula C24H16F12N4P2Pd . It is a palladium complex where the metal center is coordinated by two 1,10-phenanthroline ligands and two hexafluorophosphate anions. This compound is known for its applications in catalysis and materials science due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) typically involves the reaction of palladium(II) acetate with 1,10-phenanthroline in the presence of hexafluorophosphoric acid. The reaction is carried out under nitrogen atmosphere to prevent oxidation and is usually performed at room temperature. The product is then purified by recrystallization .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions where the palladium center is oxidized to a higher oxidation state.
Reduction: It can also undergo reduction reactions, where the palladium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the 1,10-phenanthroline ligands can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand under mild heating.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction can produce palladium(0) species .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) is widely used as a catalyst in various organic reactions, including cross-coupling reactions and C-H activation .
Biology: The compound has been studied for its potential biological activities, including its ability to interact with DNA and proteins. It has shown promise in the development of new therapeutic agents .
Medicine: In medicine, research is ongoing to explore its potential as an anticancer agent due to its ability to form stable complexes with biomolecules .
Industry: Industrially, it is used in the synthesis of fine chemicals and pharmaceuticals. Its catalytic properties make it valuable in the production of complex organic molecules .
Wirkmechanismus
The mechanism of action of Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) involves the coordination of the palladium center with substrates, facilitating various chemical transformations. The 1,10-phenanthroline ligands stabilize the palladium center, allowing it to participate in catalytic cycles. The hexafluorophosphate anions help in maintaining the overall charge balance of the complex .
Vergleich Mit ähnlichen Verbindungen
Bis(2,2’-bipyridine)palladium(II) Bis(hexafluorophosphate): Similar in structure but uses 2,2’-bipyridine as the ligand.
Bis(1,10-phenanthroline)platinum(II) Bis(hexafluorophosphate): Platinum analog of the compound.
Bis(1,10-phenanthroline)nickel(II) Bis(hexafluorophosphate): Nickel analog of the compound.
Uniqueness: Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) is unique due to its specific coordination environment and the stability provided by the 1,10-phenanthroline ligands. This stability enhances its catalytic efficiency and makes it suitable for a wide range of applications in both academic and industrial settings .
Eigenschaften
Molekularformel |
C24H16N4Pd |
|---|---|
Molekulargewicht |
466.8 g/mol |
IUPAC-Name |
palladium;1,10-phenanthroline |
InChI |
InChI=1S/2C12H8N2.Pd/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h2*1-8H; |
InChI-Schlüssel |
FIBQOEPNFDCQRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-amino-N-ethyl-N-[(3-nitrophenyl)methyl]propanamide](/img/structure/B14775739.png)


![N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine](/img/structure/B14775747.png)







![8,11,14,17,20,23-Hexaoxapentacyclo[22.5.2.24,7.01,5.027,30]tritriaconta-4,6,24(31),25,27(30),32-hexaene](/img/structure/B14775819.png)
